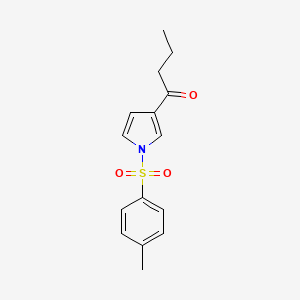
3-Butanoyl-1-tosylpyrrole
描述
3-Butanoyl-1-tosylpyrrole is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.37 g/mol. It is a derivative of pyrrole, featuring a tosyl group (p-toluenesulfonyl) and a butanoyl group attached to the pyrrole ring. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butanoyl-1-tosylpyrrole typically involves the following steps:
Pyrrole Synthesis: The starting material, pyrrole, is synthesized through methods such as the Paal-Knorr synthesis or the Fischer indole synthesis.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) to form 1-tosylpyrrole.
Butanoylation: The tosylated pyrrole undergoes a Friedel-Crafts acylation reaction with butanoyl chloride (C4H7ClO) in the presence of an aluminum chloride (AlCl3) catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar chemical reactions but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 3-Butanoyl-1-tosylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Substituted pyrroles and tosyl derivatives.
科学研究应用
3-Butanoyl-1-tosylpyrrole is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It is used in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 3-Butanoyl-1-tosylpyrrole exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved are determined by the specific biological system under study.
相似化合物的比较
3-Butanoyl-1-tosylpyrrole is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrrole derivatives, such as 1-tosyl-2-pyrrolecarboxylic acid and 1-tosyl-3-pyrrolebutanoic acid.
Uniqueness: The presence of the butanoyl group in this compound distinguishes it from other pyrrole derivatives, providing unique chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-3-4-15(17)13-9-10-16(11-13)20(18,19)14-7-5-12(2)6-8-14/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZICTACJYTUCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C=C1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742672 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1132649-21-8 | |
| Record name | 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-3-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20742672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)
![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)
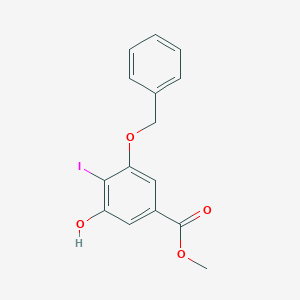

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)
![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)
![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)
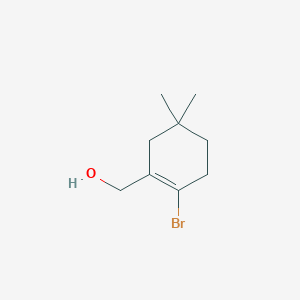
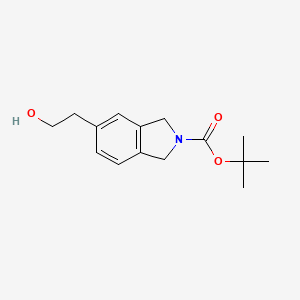
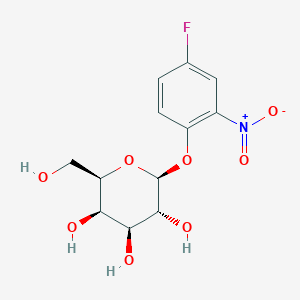
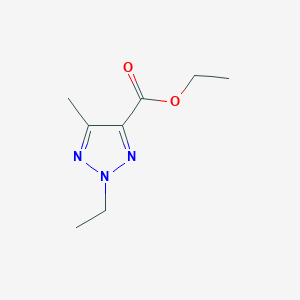
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)
